2,2'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
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Overview
Description
2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected through a buta-1,3-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the palladium-catalyzed cross-coupling reaction, which provides a high yield of the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene bridge into a saturated hydrocarbon chain.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated hydrocarbon derivatives.
Substitution: Nitro- or halogen-substituted naphthalene derivatives.
Scientific Research Applications
2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene in various applications depends on its chemical structure. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In materials science, its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
- 1,1’-(Buta-1,3-diene-1,3-diyl)dinaphthalene
- 2,3-Dimethylbuta-1,3-diene
- 1-Phenyl-1,3-butadiene
Comparison: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic properties compared to similar compounds. For instance, the presence of two naphthalene units connected through a buta-1,3-diene bridge provides a conjugated system that enhances its potential for use in electronic applications .
Properties
CAS No. |
34804-77-8 |
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Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-13-11-19-7-3-5-9-23(19)15-21)18(2)22-14-12-20-8-4-6-10-24(20)16-22/h3-16H,1-2H2 |
InChI Key |
YOUSQOQFOINUOX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=CC=CC=C2C=C1)C(=C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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